![molecular formula C10H11Cl2N B1309401 N-[(2,6-dichlorophenyl)methyl]cyclopropanamine CAS No. 892569-22-1](/img/structure/B1309401.png)

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

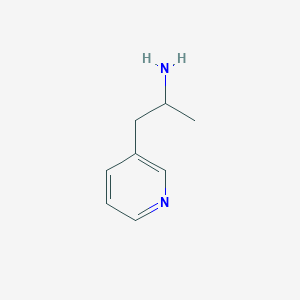

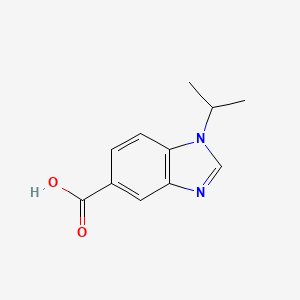

The compound N-[(2,6-dichlorophenyl)methyl]cyclopropanamine is a chemical structure that is presumed to have biological activity due to its structural similarity to known active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities. For instance, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine is a monoamine oxidase (MAO) inhibitor, suggesting that the dichlorophenyl variant might also exhibit similar inhibitory properties on MAO or other biological targets .

Synthesis Analysis

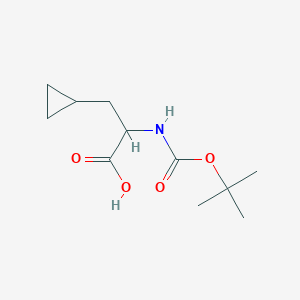

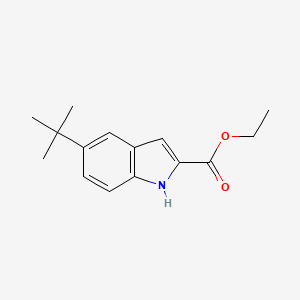

The synthesis of related cyclopropylamine derivatives, as seen in the provided papers, typically involves catalytic reductive methylation and other sophisticated organic synthesis techniques. For example, the synthesis of N-methyl and N,N-dimethyl derivatives of cyclohexylamines was reported using catalytic reductive methylation, which could be a relevant method for synthesizing N-[(2,6-dichlorophenyl)methyl]cyclopropanamine . Additionally, cyclopropenimine-catalyzed reactions are mentioned, indicating the potential use of cyclopropenimine catalysts in the synthesis of cyclopropylamine derivatives .

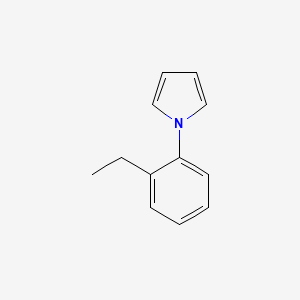

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(2,6-dichlorophenyl)methyl]cyclopropanamine can be complex, with specific stereochemistry and electronic properties. For instance, the crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined using X-ray diffraction, revealing a planar ring system and specific bond lengths and angles . This suggests that the dichlorophenyl variant may also have a well-defined molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of cyclopropylamine derivatives can be diverse, depending on their substitution patterns and the presence of catalytic systems. The papers indicate that cyclopropylamine compounds can participate in various reactions, such as the Mannich reaction catalyzed by cyclopropenimine, which could be relevant for further functionalization of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine are not directly reported in the provided papers, related compounds can provide some insights. For example, the solubility, melting point, and stability of these compounds can be inferred from their molecular structures and substituent effects. The presence of chloro groups and the cyclopropylamine core likely influence the compound's lipophilicity and potential to cross biological membranes, which is crucial for its biological activity .

Aplicaciones Científicas De Investigación

CNS Disease Targets and Therapeutic Applications

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine and its derivatives have been explored for their potential in treating central nervous system (CNS) diseases by targeting specific biological pathways. A notable application involves the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histones, which plays a crucial role in the regulation of gene expression. Inhibition of LSD1 has been studied as a therapeutic strategy for a range of CNS disorders, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The development of functionalized cyclopropanamine inhibitors of LSD1 highlights the compound's relevance in novel therapeutic agent exploration for these conditions (B. Blass, 2016).

Antifungal and Antimicrobial Properties

The synthesis and evaluation of derivatives of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine have also demonstrated potential antifungal and antimicrobial activities. For example, certain synthesized derivatives have shown effectiveness against a variety of plant pathogenic fungi, indicating the compound's utility in developing antifungal agents. This suggests a broader application in agricultural science for protecting crops against fungal diseases (A. Arnoldi et al., 2007).

Material Science and Cell Culture Applications

In the field of materials science, N-[(2,6-dichlorophenyl)methyl]cyclopropanamine-modified polymers have been investigated for their suitability in cell culture applications. The modification of poly(methyl methacrylate) (PMMA) with cyclopropylamine enhances the material's properties, making it conducive to the growth of fibroblasts. Such developments are crucial for biomedical engineering and regenerative medicine, where biocompatible materials are needed for tissue engineering and cell culture platforms (V. Chan et al., 2017).

Synthesis and Chemical Modifications

The chemical versatility of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine allows for its use in the synthesis of various pharmacologically active compounds. Research has detailed methodologies for creating N-arylcyclopropylamines through palladium-catalyzed C–N bond formation, showcasing the compound's role in streamlining the production of potential therapeutic agents. Such synthetic strategies are fundamental in medicinal chemistry for the rapid generation of libraries of bioactive compounds for drug discovery (Wenge Cui & R. Loeppky, 2001).

Propiedades

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCNQJSZKJXSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405967 |

Source

|

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892569-22-1 |

Source

|

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)